molecular formula C13H22ClN B6222777 3-(3-tert-butylphenyl)propan-1-amine hydrochloride CAS No. 2758000-50-7

3-(3-tert-butylphenyl)propan-1-amine hydrochloride

Cat. No. B6222777
CAS RN: 2758000-50-7
M. Wt: 227.8
InChI Key:
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Description

3-(3-tert-butylphenyl)propan-1-amine hydrochloride, or 3-TBPA-HCl, is a synthetic compound that has been widely studied in the scientific community for its potential therapeutic applications. It is a tertiary amine that is structurally similar to other amines, such as epinephrine and norepinephrine, but has a unique set of properties that make it attractive for both laboratory experiments and therapeutic applications.

Scientific Research Applications

3-TBPA-HCl has been studied for its potential therapeutic applications. It has been shown to have a stimulatory effect on the central nervous system, and it has been studied for its potential uses in treating depression, anxiety, and other neurological disorders. It has also been investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 3-TBPA-HCl has been studied for its potential use in treating addiction and substance abuse disorders.

Mechanism of Action

The exact mechanism of action of 3-TBPA-HCl is not yet fully understood. However, it is believed to act primarily by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It is also thought to interact with certain receptors in the brain, such as the serotonin receptor 5-HT2A, which may be involved in the regulation of mood, anxiety, and other cognitive processes.
Biochemical and Physiological Effects
3-TBPA-HCl has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to increase the activity of certain enzymes, such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. Additionally, 3-TBPA-HCl has been shown to have a stimulatory effect on the central nervous system, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

3-TBPA-HCl has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is cost-effective. Additionally, it has a wide range of potential therapeutic applications, making it an attractive option for research. However, it is important to note that 3-TBPA-HCl has not been approved for use in humans, and its long-term effects are not yet fully understood. Therefore, it is important to exercise caution when working with this compound in the laboratory.

Future Directions

There are a number of potential future directions for research on 3-TBPA-HCl. One potential direction is to investigate its potential uses in the treatment of neurological disorders, such as depression, anxiety, and addiction. Additionally, further research could be conducted to investigate its potential anti-inflammatory, anti-cancer, and anti-microbial properties. Finally, further research could be conducted to better understand its mechanism of action and to identify potential long-term side effects.

Synthesis Methods

3-TBPA-HCl can be synthesized via a multi-step process. The first step involves the formation of a tert-butyl bromide from tert-butanol and hydrobromic acid. The bromide is then reacted with phenylpropan-1-amine to form the desired tertiary amine, 3-TBPA-HCl. The final step is the addition of hydrochloric acid to form the hydrochloride salt. This synthesis process has been well documented in the scientific literature, and it is relatively straightforward and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-tert-butylphenyl)propan-1-amine hydrochloride involves the reaction of 3-tert-butylbenzaldehyde with nitroethane to form 3-(3-tert-butylphenyl)propanal, which is then reduced to 3-(3-tert-butylphenyl)propan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-tert-butylbenzaldehyde", "Nitroethane", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-tert-butylbenzaldehyde and nitroethane in the presence of ammonium acetate to form 3-(3-tert-butylphenyl)propanal", "Step 2: Reduction of 3-(3-tert-butylphenyl)propanal using sodium borohydride to form 3-(3-tert-butylphenyl)propan-1-amine", "Step 3: Reaction of 3-(3-tert-butylphenyl)propan-1-amine with hydrochloric acid to form 3-(3-tert-butylphenyl)propan-1-amine hydrochloride" ] }

CAS RN

2758000-50-7

Product Name

3-(3-tert-butylphenyl)propan-1-amine hydrochloride

Molecular Formula

C13H22ClN

Molecular Weight

227.8

Purity

95

Origin of Product

United States

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